molecular formula C15H15N5O2S B4564271 N~1~-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-(2-pyrimidinylsulfanyl)acetamide

N~1~-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-(2-pyrimidinylsulfanyl)acetamide

Cat. No.: B4564271
M. Wt: 329.4 g/mol
InChI Key: QLAUHEVDWDDXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-(2-pyrimidinylsulfanyl)acetamide is a useful research compound. Its molecular formula is C15H15N5O2S and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-(2-pyrimidinylthio)acetamide is 329.09464591 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Applications

Synthesis of Quinazolinone Derivatives

  • The synthesis of novel peptidomimetic building blocks, including N-(2-amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide and N-(2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide, has been reported. These compounds serve as key intermediates for developing new chemical entities with potential biological activities (Marinko et al., 2000).

Anticancer and Antimicrobial Activities

  • Research on substituted 2-[(2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments showed significant cytotoxicity and promising anticancer activity against various cancer cell lines, suggesting their potential as anticancer agents (Kovalenko et al., 2012).

Potential as Histamine H3 Receptor Inverse Agonists

  • A study on quinazolinone derivatives identified a compound with potent H3 inverse agonist activity, excellent selectivity over other histamine receptor subtypes, and satisfactory pharmacokinetic profiles. This suggests potential applications in treating disorders related to histamine H3 receptor activity (Nagase et al., 2008).

Multi-component Synthesis of Dihydrotetrazolo[1,5-a]pyrimidines and Tetrahydrotetrazolo[1,5-a]quinazolinones

  • A novel synthesis approach using AlCl3 catalysis was developed for dihydrotetrazolo[1,5-a]pyrimidines and tetrahydrotetrazolo[1,5-a]quinazolinones, indicating a versatile method for creating functionalized compounds with potential drug discovery applications (Kour et al., 2017).

Properties

IUPAC Name

N-(7-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-9-5-11-10(12(21)6-9)7-18-14(19-11)20-13(22)8-23-15-16-3-2-4-17-15/h2-4,7,9H,5-6,8H2,1H3,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAUHEVDWDDXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)NC(=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-(2-pyrimidinylsulfanyl)acetamide
Reactant of Route 2
N~1~-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-(2-pyrimidinylsulfanyl)acetamide
Reactant of Route 3
Reactant of Route 3
N~1~-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-(2-pyrimidinylsulfanyl)acetamide
Reactant of Route 4
N~1~-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-(2-pyrimidinylsulfanyl)acetamide
Reactant of Route 5
Reactant of Route 5
N~1~-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-(2-pyrimidinylsulfanyl)acetamide
Reactant of Route 6
N~1~-(7-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-(2-pyrimidinylsulfanyl)acetamide

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